3-Chloro-N-sulfamoylpropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-sulfamoylpropanimidamide is a chemical compound with the molecular formula C₃H₈ClN₃O₂S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a chloro group, a sulfamoyl group, and a propanimidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-sulfamoylpropanimidamide typically involves the reaction of β-chloropropionitrile with sulfamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ether, and requires controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-sulfamoylpropanimidamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Scientific Research Applications
3-Chloro-N-sulfamoylpropanimidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-N-sulfamoylpropanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Chloro-N-sulfamoylpropanimidamide include:
- 3-Chloro-N-sulfamoylpropionamidine
- N-Sulphamyl-3-chloropropionamidine hydrochloride
- Propanimidamide, N-(aminosulfonyl)-3-chloro-
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a chloro group, sulfamoyl group, and propanimidamide moiety makes it versatile for various applications in research and industry .
Properties
CAS No. |
106492-70-0 |
---|---|
Molecular Formula |
C3H8ClN3O2S |
Molecular Weight |
185.63 g/mol |
IUPAC Name |
3-chloro-N'-sulfamoylpropanimidamide |
InChI |
InChI=1S/C3H8ClN3O2S/c4-2-1-3(5)7-10(6,8)9/h1-2H2,(H2,5,7)(H2,6,8,9) |
InChI Key |
QZFCNUHDVLMXDA-UHFFFAOYSA-N |
Isomeric SMILES |
C(CCl)/C(=N/S(=O)(=O)N)/N |
SMILES |
C(CCl)C(=NS(=O)(=O)N)N |
Canonical SMILES |
C(CCl)C(=NS(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.